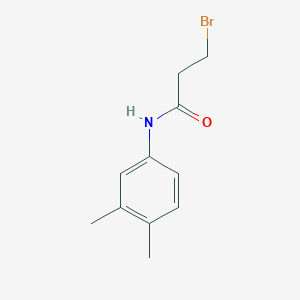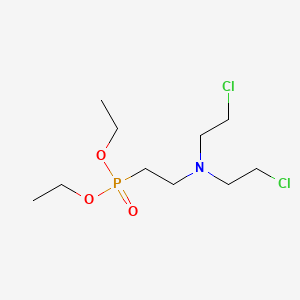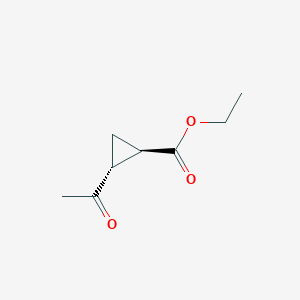
Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its cyclopropane ring, which is a three-membered ring structure, and the presence of both an acetyl group and an ethyl ester group. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using engineered enzymes have been explored for their high selectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo strain-release reactions, making it reactive towards various nucleophiles and electrophiles. This reactivity is harnessed in synthetic applications to form new bonds and create complex structures .
Comparison with Similar Compounds
Similar Compounds
Ethyl (1S,2S)-2-acetylcyclopropane-1-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl (1R,2R)-2-methylcyclopropane-1-carboxylate: A compound with a methyl group instead of an acetyl group.
Properties
CAS No. |
13949-95-6 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-acetylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-11-8(10)7-4-6(7)5(2)9/h6-7H,3-4H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
JWHOQERPMUIEOY-NKWVEPMBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)C |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


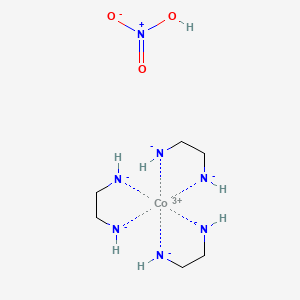

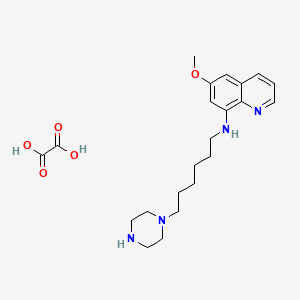
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
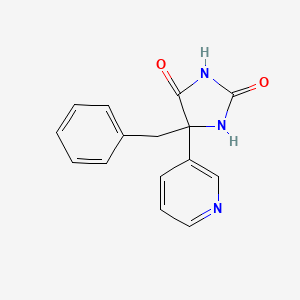
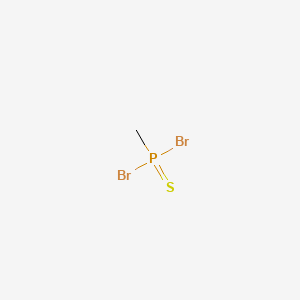
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
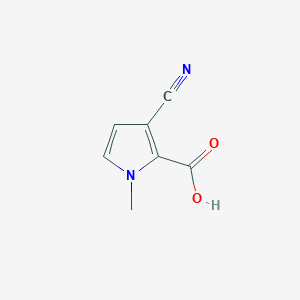
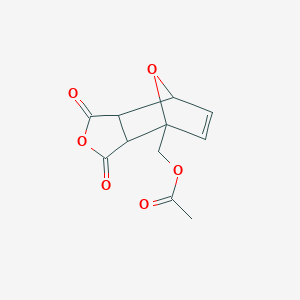

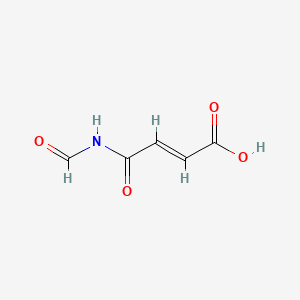
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
